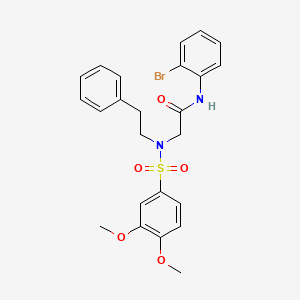
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide, also known as BPPSA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPPSA is a sulfonamide-based drug that has shown promise in the treatment of various diseases.
科学的研究の応用
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been the subject of scientific research due to its potential therapeutic applications. Some of the diseases that N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been studied for include cancer, inflammation, and diabetes. N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has shown promise in inhibiting the growth of cancer cells and reducing inflammation in animal models. In addition, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to improve glucose tolerance and insulin sensitivity in mice.
作用機序
The mechanism of action of N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide is not well understood. However, it is believed that N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of certain diseases. For example, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to have several biochemical and physiological effects. For example, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has also been shown to improve glucose tolerance and insulin sensitivity in mice.
実験室実験の利点と制限
One advantage of using N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in lab experiments is that it has shown promise in inhibiting the growth of cancer cells and reducing inflammation in animal models. In addition, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to have low toxicity in mice. However, one limitation of using N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments to test its efficacy in treating certain diseases.
将来の方向性
There are several future directions for the study of N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide. One direction is to further investigate its mechanism of action in order to better understand how it works and how it can be used to treat different diseases. Another direction is to test the efficacy of N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in treating other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, future studies could focus on developing more efficient methods for synthesizing N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in order to make it more accessible for research purposes.
Conclusion:
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide is a chemical compound that has shown promise in the treatment of various diseases. Its potential therapeutic applications have made it the subject of scientific research. While its mechanism of action is not well understood, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Further research is needed to fully understand its potential and to develop more efficient methods for synthesizing N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide.
合成法
The synthesis of N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide is a complex process that involves several steps. The first step involves the reaction of 2-bromoaniline with 3,4-dimethoxyphenethylamine to form N-(2-bromophenyl)-3,4-dimethoxy-N-phenethylbenzenamine. The second step involves the reaction of the resulting compound with p-toluenesulfonyl chloride to form N-(2-bromophenyl)-3,4-dimethoxy-N-phenethylbenzenesulfonamide. The final step involves the reaction of the resulting compound with acetic anhydride to form N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide.
特性
IUPAC Name |
N-(2-bromophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O5S/c1-31-22-13-12-19(16-23(22)32-2)33(29,30)27(15-14-18-8-4-3-5-9-18)17-24(28)26-21-11-7-6-10-20(21)25/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDCRDPRLTLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

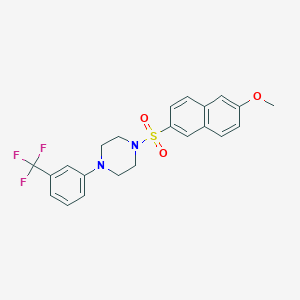
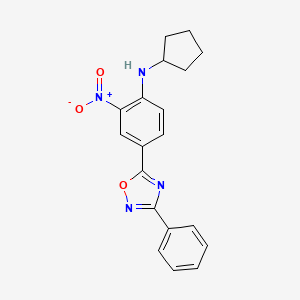
![N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide](/img/structure/B7687606.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7687609.png)

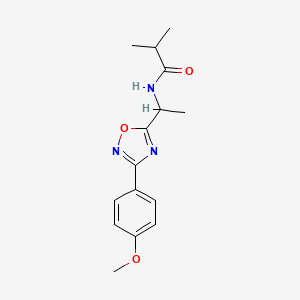
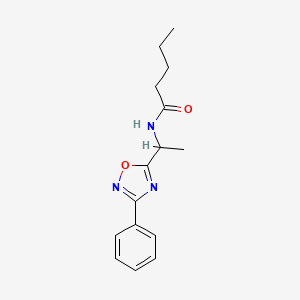


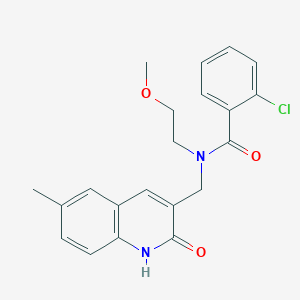
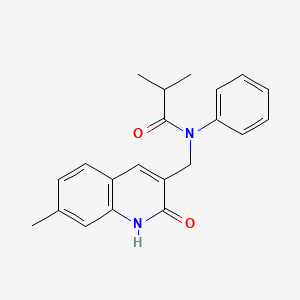

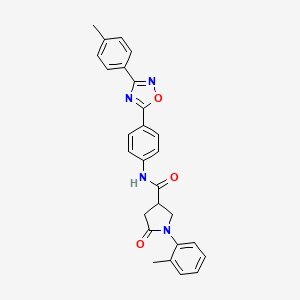
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)